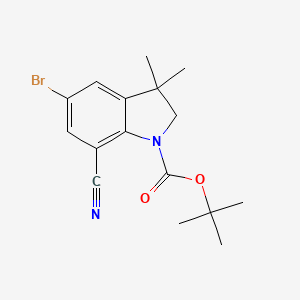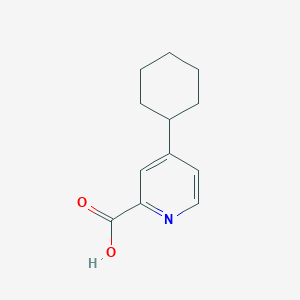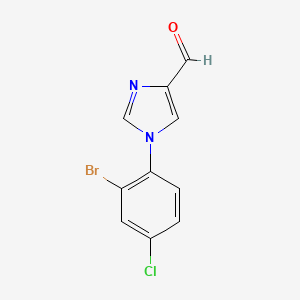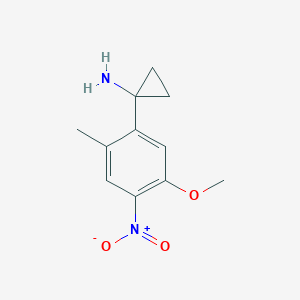
(R)-7-Methoxy-6-methylchroman-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-7-Methoxy-6-methylchroman-4-amine is a chiral organic compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The ®-enantiomer indicates the specific spatial arrangement of atoms, which can significantly influence the compound’s biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 7-methoxy-6-methylchroman and an appropriate amine source.
Reaction Steps:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Catalysis: Use of catalysts to increase reaction efficiency.
Continuous Flow Chemistry: To enhance reaction rates and yields.
Purification: Techniques like crystallization, distillation, or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy or methyl groups, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the amine group to form secondary or tertiary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the amine group or the aromatic ring using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups like halides, azides, or alkyl groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in studying enzyme mechanisms.
Receptor Binding Studies: Used in research to understand receptor-ligand interactions.
Medicine
Pharmaceutical Development: Potential use in developing drugs for neurological disorders due to its structural similarity to neurotransmitters.
Antioxidant Properties: Studied for its potential antioxidant activity, which could be beneficial in treating oxidative stress-related diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in developing agrochemicals.
作用機序
The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The ®-enantiomer’s specific spatial arrangement allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
類似化合物との比較
Similar Compounds
(S)-7-Methoxy-6-methylchroman-4-amine: The (S)-enantiomer, which may have different biological activities due to its different spatial arrangement.
7-Methoxy-6-methylchroman-4-ol: Lacks the amine group, leading to different chemical reactivity and biological activity.
6-Methylchroman-4-amine: Lacks the methoxy group, affecting its chemical properties and interactions.
Uniqueness
®-7-Methoxy-6-methylchroman-4-amine is unique due to its specific chiral configuration, which can lead to distinct biological activities compared to its (S)-enantiomer or other structurally similar compounds. Its combination of a methoxy group, methyl group, and amine group provides a versatile scaffold for various chemical reactions and biological interactions.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
(4R)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8-9(12)3-4-14-11(8)6-10(7)13-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1 |
InChIキー |
HFOLBJULRLSFBS-SECBINFHSA-N |
異性体SMILES |
CC1=CC2=C(C=C1OC)OCC[C@H]2N |
正規SMILES |
CC1=CC2=C(C=C1OC)OCCC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13041916.png)
![6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13041924.png)



![1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acid](/img/structure/B13041944.png)


![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041962.png)


